molecular formula C9H15N3 B1274583 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine CAS No. 30241-37-3

1-cyclopentyl-3-methyl-1H-pyrazol-5-amine

Cat. No. B1274583
CAS RN: 30241-37-3
M. Wt: 165.24 g/mol
InChI Key: MNOPOOFSVGTODG-UHFFFAOYSA-N
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Description

The compound 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine is a derivative of the pyrazole class, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One such method is the regioselective formal [1 + 2 + 2] cycloaddition reaction, which can be used to construct 1,3,4-trisubstituted and 1,4,5-trisubstituted pyrazoles by using a traceless mediator such as 1-methylindazol-3-amine . Another approach involves a one-pot, three-component cyclocondensation of β-oxodithioester, amine, and hydrazine, which allows the synthesis of densely functionalized pyrazoles . Additionally, the acylation of heteroaromatic amines can lead to the formation of pyrazolo[4,3-b]pyridine derivatives through cyanoacetylation reactions followed by cyclization .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex and diverse. For instance, the reaction of 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with cyclohexylamine can yield different products depending on the aryl substituent, which affects the molecular structure through nucleophilic substitution or condensation followed by hydrolysis . The crystal structure of 1-methyl-3-phenyl-5(p-tolyl)-6,7,8,9,10,11,12,13,14,15-decahydro-3H-cyclododeca[d]pyrazolo[3,4-b]pyridine synthesized under microwave irradiation reveals a coplanar pyridine ring .

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions. The acylation of heteroaromatic amines, for example, can lead to the synthesis of new classes of triazolo and pyrazolo pyridine derivatives . The oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds or electron-withdrawing olefins at room temperature can yield functionalized pyrazolo[1,5-a]pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the presence of an intramolecular N-H...N hydrogen bond and intermolecular C-H...O hydrogen bonds can lead to the formation of sheets or dimers in the crystal structure . The coordination properties of pyrazole-derived ligands have been examined through the synthesis of metal complexes, which show distorted tetrahedral coordination realized by nitrogen and oxygen or chlorine atoms . The physicochemical characteristics, IR, and 1H NMR spectra of these compounds are consistent with their molecular structures .

Scientific Research Applications

Synthesis and Characterization

1-cyclopentyl-3-methyl-1H-pyrazol-5-amine plays a role in the synthesis and characterization of various compounds. For instance, it is involved in the formation of N-((1H-pyrazol-1-yl) methyl) pyrimidin-2-amine, a compound studied for its crystal structure and theoretical physical and chemical properties (Titi et al., 2020). Additionally, it serves as a key intermediate for the synthesis of novel pyrazolo[1,5-a]pyrimidines (El‐Mekabaty et al., 2017).

Biological Activity and Pharmaceutical Interest

This compound is integral to the development of molecules with potential biological activities. For example, it's used in the synthesis of tacrine analogs, evaluated for their acetylcholinesterase inhibitory activities, important for Alzheimer's disease research (Mahdavi et al., 2017). It also contributes to the creation of pyrazolo[3,4-b]pyridines, which are investigated for their potential biological functions (Gunasekaran et al., 2014).

Chemical Properties and Reactivity

The chemical properties and reactivity of 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine derivatives are extensively studied. For instance, research on the methylation of 5-amino-3-methylthio-1H-pyrazoles, which are crucial building blocks for various pyrazole derivatives, sheds light on its reactivity and structural implications (Ren et al., 2010).

Synthesis of Multicyclic Pyrazolo[3,4-b]pyridines

The compound also plays a role in multicyclic pyrazolo[3,4-b]pyridine synthesis. A four-component bicyclization strategy utilizing 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine derivatives allows the creation of diverse pyrazolo[3,4-b]pyridines, contributing to advances in organic synthesis and pharmaceutical research (Tu et al., 2014).

properties

IUPAC Name

2-cyclopentyl-5-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-7-6-9(10)12(11-7)8-4-2-3-5-8/h6,8H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOPOOFSVGTODG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50389998
Record name 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopentyl-3-methyl-1H-pyrazol-5-amine

CAS RN

30241-37-3
Record name 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50389998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared in the same manner as described for intermediate 19 using cyclopentylhydrazine hydrochloride (2 g, 14.64 mmol), (2Z)-3-amino-2-butenenitrile (1.202 g, 14.64 mmol) and ethanol (20 mL). The final product was collected as 0.57 g (24%). LCMS E-S (M+H)=166.0. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.60-1.69 (m, 2H), 1.86-1.95 (m, 2H), 1.99-2.09 (m, 4H), 2.19 (s, 3H), 3.46 (br. s., 2H), 4.38 (quin, J=7.89 Hz, 1H), 5.36 (s, 1H).
[Compound]
Name
intermediate 19
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.202 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Zhao, B Zhou, L Bai, L Liu, CY Yang… - Journal of medicinal …, 2018 - ACS Publications
… S13 (102 mg, 0.3 mmol) and 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine (100 mg, 0.6 mmol) were the substrates, and, upon HPLC purification, 60 mg of the desired product (35)was …
Number of citations: 26 pubs.acs.org

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